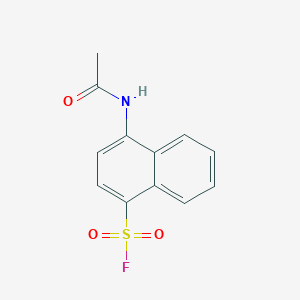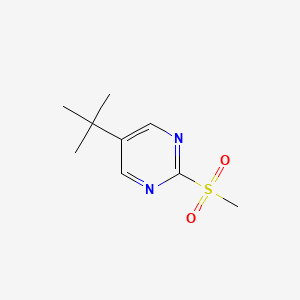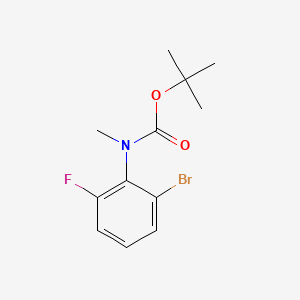
1-Cbz-3-fluoroazepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl 3-fluoroazepane-1-carboxylate is a chemical compound that belongs to the class of azepane derivatives. Azepane is a seven-membered heterocyclic compound containing one nitrogen atom. The introduction of a benzyl group and a fluoro substituent at specific positions in the azepane ring enhances its chemical properties and potential applications. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-fluoroazepane-1-carboxylate typically involves the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors. One common method is the cyclization of amino alcohols or amino acids under acidic or basic conditions.
Introduction of the Fluoro Group: The fluoro substituent can be introduced via nucleophilic substitution reactions using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Benzylation: The benzyl group is introduced through a nucleophilic substitution reaction using benzyl halides in the presence of a base like sodium hydride or potassium carbonate.
Industrial Production Methods: Industrial production of Benzyl 3-fluoroazepane-1-carboxylate may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.
Types of Reactions:
Oxidation: Benzyl 3-fluoroazepane-1-carboxylate can undergo oxidation reactions to form corresponding oxides or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluoro group or benzyl group is replaced by other substituents. Reagents like sodium azide or thiols are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of azides or thiol derivatives.
科学的研究の応用
Benzyl 3-fluoroazepane-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a precursor in the development of novel materials.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as a scaffold for drug development targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and advanced materials with specific functional properties.
作用機序
The mechanism of action of Benzyl 3-fluoroazepane-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The fluoro group enhances the compound’s binding affinity and selectivity towards specific targets. The benzyl group contributes to the compound’s lipophilicity, facilitating its passage through biological membranes. The azepane ring provides structural rigidity, ensuring proper orientation and interaction with the target sites.
類似化合物との比較
- Benzyl 3-chloroazepane-1-carboxylate
- Benzyl 3-bromoazepane-1-carboxylate
- Benzyl 3-iodoazepane-1-carboxylate
Comparison: Benzyl 3-fluoroazepane-1-carboxylate is unique due to the presence of the fluoro group, which imparts distinct electronic and steric properties compared to its chloro, bromo, and iodo analogs. The fluoro group enhances the compound’s stability and reactivity, making it a valuable intermediate in synthetic chemistry and a promising candidate for drug development.
特性
CAS番号 |
1801454-24-9 |
|---|---|
分子式 |
C14H18FNO2 |
分子量 |
251.30 g/mol |
IUPAC名 |
benzyl 3-fluoroazepane-1-carboxylate |
InChI |
InChI=1S/C14H18FNO2/c15-13-8-4-5-9-16(10-13)14(17)18-11-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11H2 |
InChIキー |
HINVLTGDCQQUQR-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC(C1)F)C(=O)OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


amine dihydrochloride](/img/structure/B15302997.png)

![tert-butyl 2-{2-bromo-7-iodo-5H-pyrrolo[2,3-b]pyrazin-5-yl}acetate](/img/structure/B15303005.png)

![N-[4-bromo-2-(2,4-dioxohexahydropyrimidin-1-yl)phenyl]acetamide](/img/structure/B15303015.png)





![5-[[1-(Aminomethyl)-3-methyl-butyl]amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B15303058.png)
![3-{[(Tert-butoxy)carbonyl]amino}-1-(methylsulfanyl)cyclobutane-1-carboxylic acid](/img/structure/B15303073.png)
![3-(6-Hydroxy-3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidine-2,6-dione](/img/structure/B15303081.png)
![2-[4-(Aminomethyl)oxan-4-yl]ethan-1-ol hydrochloride](/img/structure/B15303083.png)
